molecular formula C5H6ClN3 B372470 6-Chloro-3,4-pyridinediamine CAS No. 89182-17-2

6-Chloro-3,4-pyridinediamine

Cat. No. B372470
M. Wt: 143.57g/mol
InChI Key: OQRXBXNATIHDQO-UHFFFAOYSA-N
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Patent
US08815877B2

Procedure details

To a solution of 2-chloro-5-nitropyridin-4-amine (4.50 g, 25.93 mmol) in EtOAc (100 mL) was added Raney nickel (0.45 g) followed by stirring under hydrogen at RT for 2 h. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to afford 4.00 g (ca. 100%) of crude 6-chloropyridine-3,4-diamine as yellow oil. MS (ESI): m/z=144.3 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>CCOC(C)=O.[Ni]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH2:9])=[C:6]([NH2:8])[CH:7]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under hydrogen at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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